H-DL-Pro-DL-Val-DL-xiThr-DL-Leu-DL-Asp-DL-Leu-DL-Arg-DL-Tyr-DL-Ser-OH

Description

Eglin c (41-49) is a peptide fragment derived from eglin c, a small protein originally isolated from the leech Hirudo medicinalis. This peptide fragment is known for its inhibitory effects on certain serine proteases, including cathepsin G and α-chymotrypsin . The sequence of Eglin c (41-49) is Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr .

Properties

IUPAC Name |

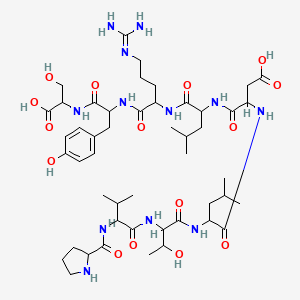

4-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKRDTXAJKKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78N12O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eglin c (41-49) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of Eglin c (41-49) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Eglin c (41-49) primarily undergoes reactions typical of peptides, including hydrolysis and enzymatic cleavage. It does not readily participate in oxidation or reduction reactions due to the absence of reactive side chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in Eglin c (41-49).

Enzymatic Cleavage: Proteases such as trypsin and chymotrypsin can cleave specific peptide bonds within Eglin c (41-49).

Major Products

The major products formed from the hydrolysis or enzymatic cleavage of Eglin c (41-49) are smaller peptide fragments or individual amino acids .

Scientific Research Applications

Eglin c (41-49) has several applications in scientific research:

Biochemistry: Used as a tool to study protease inhibition and enzyme kinetics.

Cellular and Molecular Biology: Employed in experiments to understand the role of proteases in various biological processes.

Industry: Utilized in the development of protease inhibitors for various industrial applications.

Mechanism of Action

Eglin c (41-49) exerts its effects by binding to the active site of target proteases, such as cathepsin G and α-chymotrypsin. This binding inhibits the proteolytic activity of these enzymes, preventing them from cleaving their substrates. The interaction involves hydrogen bonds and electrostatic interactions between the peptide and the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Eglin c (1-70): The full-length eglin c protein, which also inhibits a range of serine proteases.

Eglin c (45-70): Another peptide fragment with inhibitory activity against leukocyte elastase and α-chymotrypsin.

Uniqueness

Eglin c (41-49) is unique due to its specific inhibitory activity against cathepsin G and α-chymotrypsin, with Ki values of 42 and 20 μM, respectively . This specificity makes it a valuable tool for studying these proteases and their roles in various biological processes.

Biological Activity

H-DL-Pro-DL-Val-DL-xiThr-DL-Leu-DL-Asp-DL-Leu-DL-Arg-DL-Tyr-DL-Ser-OH is a synthetic peptide consisting of a sequence of amino acids, including proline (Pro), valine (Val), threonine (xiThr), leucine (Leu), aspartic acid (Asp), arginine (Arg), tyrosine (Tyr), and serine (Ser). The presence of both D- and L-amino acids in its structure suggests potential implications for its biological activity and stability.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Peptides often interact with specific receptors in the body, influencing various physiological processes. The binding affinity to these receptors can dictate the peptide's efficacy in modulating biological responses.

- Enzyme Modulation : This peptide may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

- Cell Signaling : The compound could play a role in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Empirical Studies

Research on similar peptides has demonstrated various biological activities:

- Antioxidant Properties : Certain peptides exhibit antioxidant effects, which can protect cells from oxidative stress.

- Antimicrobial Activity : Some studies have shown that peptides can possess antimicrobial properties, making them potential candidates for therapeutic applications against infections.

- Neuroprotective Effects : There is evidence suggesting that specific peptide sequences can have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

Case Studies

- Peptide Interaction with Receptors : In a study examining the interaction of synthetic peptides with G protein-coupled receptors (GPCRs), it was found that modifications in peptide structure significantly altered binding affinities and downstream signaling pathways. This highlights the importance of amino acid composition in determining biological activity.

- Therapeutic Applications : A case study involving a peptide similar in structure to H-DL-Pro-DL-Val demonstrated efficacy in reducing inflammation in animal models of arthritis. This suggests potential therapeutic applications for H-DL-Pro-DL-Val in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related peptides is useful:

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-Lys-Ala-Gly | L-Lysine, L-Alanine, Glycine | Simple structure; used in protein folding studies |

| H-Leu-Phe | L-Leucine, L-Phenylalanine | Known for enhancing muscle recovery |

| H-Asp-Glu | L-Aspartic acid, L-Glutamic acid | Plays a role in neurotransmission |

| H-Tyr-Pro | L-Tyrosine, L-Proline | Involved in signaling pathways |

| H-DL-Pro-DL-Val-xiThr-Leu-Asp-Leu-Arg-Tyr-Ser-OH | D/L amino acids including Proline and Valine | Potential multifunctional properties; complex structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.